molecular formula C16H16N4O2S B3729024 N-benzyl-2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide

N-benzyl-2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide

Cat. No. B3729024
M. Wt: 328.4 g/mol
InChI Key: GKYGTBFNLAQLNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound is a thioamide derivative of pyrimidine, which has been synthesized through a multi-step process. The synthesis method of this compound involves the use of various reagents and solvents, which are carefully selected to ensure the purity and yield of the final product. The purpose of

Mechanism of Action

The mechanism of action of N-benzyl-2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide involves the inhibition of various enzymes and receptors, which play a crucial role in the development and progression of diseases. This compound has been shown to inhibit the activity of various enzymes, such as cyclooxygenase, lipoxygenase, and xanthine oxidase, which are involved in the inflammatory response. Moreover, this compound has also been shown to inhibit the activity of various receptors, such as adenosine receptors and ion channels, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
N-benzyl-2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been shown to exhibit various biochemical and physiological effects, which are dependent on the target and concentration of the compound. Some of the biochemical effects of this compound include the inhibition of prostaglandin synthesis, the reduction of leukotriene production, and the inhibition of reactive oxygen species. Moreover, this compound has also been shown to exhibit various physiological effects, such as the reduction of inflammation, the inhibition of platelet aggregation, and the modulation of ion channel activity.

Advantages and Limitations for Lab Experiments

N-benzyl-2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its high potency and selectivity against various targets, which makes it an ideal candidate for the development of new drugs. Moreover, this compound has also been shown to exhibit low toxicity and good pharmacokinetic properties, which are essential for the development of safe and effective drugs. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on N-benzyl-2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide. One of the future directions is the development of new derivatives of this compound, which exhibit enhanced potency and selectivity against various targets. Moreover, the potential applications of this compound in the treatment of various diseases, such as cancer, inflammation, and viral infections, need to be further explored. Furthermore, the pharmacokinetic and pharmacodynamic properties of this compound need to be optimized to ensure its safe and effective use in clinical settings.

Scientific Research Applications

N-benzyl-2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. This compound has been shown to exhibit significant biological activity against various targets, such as enzymes, receptors, and ion channels. Some of the potential therapeutic applications of this compound include anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial activities. Moreover, this compound has also been used as a starting material for the synthesis of various derivatives, which exhibit enhanced biological activity and selectivity.

properties

IUPAC Name

N-benzyl-2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-2-13-12(8-17)15(22)20-16(19-13)23-10-14(21)18-9-11-6-4-3-5-7-11/h3-7H,2,9-10H2,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYGTBFNLAQLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NC(=N1)SCC(=O)NCC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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